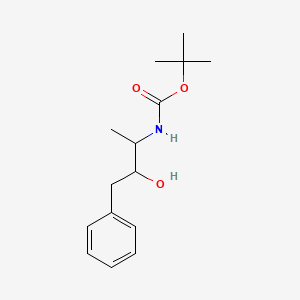

tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Description

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a carbamate derivative featuring a central butan-2-yl backbone substituted with a hydroxyl group at position 3, a phenyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is pivotal in medicinal chemistry as a synthetic intermediate, particularly in the preparation of peptidomimetics and protease inhibitors. The Boc group serves to protect the amine functionality during multi-step syntheses, while the hydroxyl and phenyl groups contribute to stereochemical complexity and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPYJCKGJSFJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor . One common method includes the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization .

Chemical Reactions Analysis

tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate exhibit neuroprotective properties. For instance, related compounds have shown moderate protective effects in astrocytes against amyloid beta-induced toxicity, which is significant in Alzheimer's disease research. These compounds can inhibit the aggregation of amyloid beta peptides, thereby potentially preventing neurodegeneration .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to act as an inhibitor for key enzymes involved in neurodegenerative diseases. Specifically, it may function as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets in the treatment of Alzheimer's disease. This dual inhibition could help reduce amyloid plaque formation and improve cholinergic neurotransmission .

Biochemical Research Applications

1. Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that can be used in drug development. The carbamate moiety allows for further modifications that can enhance biological activity or selectivity for specific targets .

2. Solubility and Bioavailability Studies

Due to its chemical structure, this compound exhibits favorable solubility characteristics, making it suitable for pharmacokinetic studies. Researchers utilize it to assess bioavailability and distribution within biological systems, which is critical for developing effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its functional groups .

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs. Halogen Substituents :

- The hydroxyl group in the target compound facilitates hydrogen bonding, critical for enzyme inhibition . In contrast, halogenated derivatives (e.g., 41ε, CAS 306937-14-4) exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura couplings .

- Bromo and fluoro substituents in aryl rings (e.g., 42e, 42h) improve lipophilicity (logP ↑) and resistance to oxidative metabolism .

Backbone Rigidity :

- Cyclopropane (CAS 4261-80-7) and cyclopentane (CAS 2133859-97-7) backbones impose conformational restrictions, optimizing binding to hydrophobic enzyme pockets . The target compound’s flexible butan-2-yl backbone allows broader torsional adaptability .

Stereochemical Complexity :

- The (2S,3R) configuration in the target compound is crucial for chiral specificity in drug design, whereas racemic mixtures in simpler derivatives (e.g., 42j) may require resolution steps .

Biological Activity

Tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, with a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol, is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is synthesized through the reaction of tert-butyl carbamate with suitable precursors. Its structure includes a tert-butyl group and a phenylbutanol moiety, which are critical for its biological interactions. The compound is primarily studied for its potential therapeutic applications and its role as an intermediate in drug synthesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant effects on cellular functions. The compound may act as an inhibitor for enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are relevant in the context of Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides. The compound's ability to decrease tumor necrosis factor-alpha (TNF-α) levels and free radicals suggests a protective mechanism against neurotoxicity .

Comparative Studies

In comparative studies, the efficacy of this compound was assessed against established treatments such as galantamine. While both compounds showed protective effects, this compound demonstrated moderate activity compared to galantamine in vivo, particularly regarding bioavailability in the brain .

Data Table: Biological Activity Summary

Case Studies

- In Vitro Study on Astrocytes : A study investigated the protective effects of this compound on astrocytes stimulated with Aβ1–42. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- In Vivo Model Assessment : An in vivo model using scopolamine demonstrated that while this compound showed some protective effects against oxidative stress, it did not achieve significant results compared to traditional drugs like galantamine. This highlights the need for further research into optimizing its formulation for better bioavailability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or starting materials. For example, coupling tert-butyl carbamate derivatives with substituted phenylbutanol intermediates under inert conditions (e.g., argon) can preserve stereochemistry. EDCI/HOBt-mediated condensation (as seen in tert-butyl N-(3-chloro-2-methylphenyl)carbamate synthesis ) ensures efficient amide bond formation. Chiral HPLC or polarimetry should validate enantiomeric excess (≥98% purity as per industrial standards ).

Q. How can the stability of tert-butyl carbamate derivatives be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by dissolving the compound in buffered solutions (pH 1–13) at 25°C–60°C. Monitor decomposition via LC-MS or NMR for hydrolytic cleavage of the carbamate group. Stability data from related compounds (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate ) suggest susceptibility to strong acids/bases, requiring neutral storage conditions (room temperature, inert atmosphere) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH3), hydroxy proton (δ ~2.5 ppm, broad), and aromatic protons (δ ~7.2–7.4 ppm) .

- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]+) matching the theoretical mass (C14H21NO3: 251.32 g/mol ).

Advanced Research Questions

Q. How can contradictory data on the toxicity of tert-butyl carbamate derivatives be resolved?

- Methodological Answer : Discrepancies arise due to structural variations (e.g., substituents like chlorine or fluorine altering toxicity ). Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols. Cross-reference SDS Some derivatives show no acute toxicity (e.g., (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ), while others require hazard controls (e.g., H302/H315 warnings ).

Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?

- Methodological Answer :

- Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity .

- Prodrug Design : Modify the hydroxy group to a phosphate ester (improving aqueous solubility) while retaining carbamate stability .

- Nanoformulation : Encapsulate in liposomes (e.g., PEGylated lipids) to bypass solubility limitations, as demonstrated for fluorinated pyridine derivatives .

Q. How does the tert-butyl carbamate group influence the compound’s metabolic stability in hepatic microsome assays?

- Methodological Answer : The tert-butyl group reduces oxidative metabolism by CYP450 enzymes compared to smaller alkyl chains. Perform microsomal incubations (human/rat) with LC-MS analysis. Compare half-life (t1/2) to non-carbamate analogs. For example, tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate showed prolonged stability due to steric hindrance .

Data Contradiction Analysis

Q. Why do different SDS reports classify hazards inconsistently for structurally similar tert-butyl carbamates?

- Analysis : Hazard classification depends on substituents and purity. For instance:

- Non-hazardous : Derivatives without reactive groups (e.g., (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ).

- Hazardous : Chlorinated or nitro-substituted analogs (e.g., tert-Butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate ) may release toxic byproducts (e.g., HCl, NOx) during decomposition. Always verify purity (≥95%) and perform site-specific risk assessments .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.